Cas no 26216-91-1 (1H-Indole,2,3-dihydro-2-phenyl-)

1H-Indole,2,3-dihydro-2-phenyl- 化学的及び物理的性質
名前と識別子
-
- 1H-Indole,2,3-dihydro-2-phenyl-
- 2-phenyl-2,3-dihydro-1H-indole
- 2-phenylindoline
- 2-Phenyl-indolin
- AS-80771
- AMY27337
- CS-0139791
- CHEMBL4203281
- 2-phenyl-2, 3-dihydro-1H-indole
- FT-0709272
- E81742
- DTXSID80949089
- SCHEMBL4978935
- 26216-91-1
- AC-19067
- EINECS 247-521-1
- AKOS004904662
- NS00050667
- XZPFOJPRFUSEIH-UHFFFAOYSA-N
- 1H-Indole, 2,3-dihydro-2-phenyl-
- DA-25699
-
- MDL: MFCD00082176
- インチ: InChI=1S/C14H13N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-9,14-15H,10H2
- InChIKey: XZPFOJPRFUSEIH-UHFFFAOYSA-N
- ほほえんだ: C1(C2CC3C(=CC=CC=3)N2)C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 195.10489
- どういたいしつりょう: 195.105
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 207
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.5
- トポロジー分子極性表面積: 12Ų
じっけんとくせい
- 密度みつど: 1.092
- ふってん: 330°C at 760 mmHg
- フラッシュポイント: 163.1°C
- 屈折率: 1.605
- PSA: 12.03
1H-Indole,2,3-dihydro-2-phenyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1004576-5g |
2-phenylindoline |
26216-91-1 | 95% | 5g |
$785 | 2024-07-24 | |
Chemenu | CM230506-100mg |
2-Phenylindoline |
26216-91-1 | 95% | 100mg |
$314 | 2024-07-28 | |
Chemenu | CM230506-1g |
2-Phenylindoline |
26216-91-1 | 95% | 1g |
$1046 | 2024-07-28 | |
1PlusChem | 1P002SS3-250mg |
1H-Indole, 2,3-dihydro-2-phenyl- |
26216-91-1 | 95% | 250mg |
$536.00 | 2023-12-18 | |
A2B Chem LLC | AB29811-1g |
1H-Indole, 2,3-dihydro-2-phenyl- |
26216-91-1 | 99% | 1g |
$499.00 | 2024-04-20 | |
A2B Chem LLC | AB29811-5g |
1H-Indole, 2,3-dihydro-2-phenyl- |
26216-91-1 | 99% | 5g |
$1040.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1004576-5g |
2-phenylindoline |
26216-91-1 | 95% | 5g |
$3000 | 2025-02-20 | |
eNovation Chemicals LLC | Y1004576-5g |
2-phenylindoline |
26216-91-1 | 95% | 5g |
$3000 | 2025-02-26 | |
Chemenu | CM230506-250mg |
2-Phenylindoline |
26216-91-1 | 95% | 250mg |
$523 | 2024-07-28 | |
Aaron | AR002T0F-250mg |
1H-Indole, 2,3-dihydro-2-phenyl- |
26216-91-1 | 96% | 250mg |
$472.00 | 2025-02-11 |
1H-Indole,2,3-dihydro-2-phenyl- 関連文献
-
1. Competition between nucleophilic attack and electron transfer in the reaction of indoledione imine N-oxides with primary aromatic aminesPartricia Carloni,Lucedio Greci,Pierluigi Stipa,Angelo Alberti,Corrado Rizzoli,Paolo Sgarabotto,Fanco Ugozzoli J. Chem. Soc. Perkin Trans. 2 1990 185
-
2. Visible-light-induced photocatalyst-free C-3 functionalization of indoles with diethyl bromomalonateGuangmiao Gu,Mengmeng Huang,Jung Keun Kim,Jianye Zhang,Yabo Li,Yangjie Wu Green Chem. 2020 22 2543
-
3. Electron transfer reactions. A reinvestigation of the chlorination of 1-methyl-2-phenylindole with N-chlorobenzotriazole. The role of oxygen and oxygenated solventPatricia Carloni,Lennart Eberson,Lucedio Greci,Pierluigi Stipa,Giorgio Tosi J. Chem. Soc. Perkin Trans. 2 1991 1779
-
Xinpeng Jiang,Bingbin Zhu,Kai Lin,Guan Wang,Wei-Ke Su,Chuanming Yu Org. Biomol. Chem. 2019 17 2199
-
5. 685. The synthesis of some indolylalkylaminesA. F. Ames,D. E. Ames,C. R. Coyne,T. F. Grey,I. M. Lockhart,R. S. Ralph J. Chem. Soc. 1959 3388
-
6. 1-Indol-3-ylpropane-1,2-dione and related compoundsD. E. Ames,G. Hall J. Chem. Soc. C 1967 2647
-
Paola Astolfi,Maria Panagiotaki,Corrado Rizzoli,Lucedio Greci Org. Biomol. Chem. 2006 4 3282
-
Xinpeng Jiang,Bingbin Zhu,Kai Lin,Guan Wang,Wei-Ke Su,Chuanming Yu Org. Biomol. Chem. 2019 17 2199
-
Lei Zhang,Pinhua Li,Can Liu,Jin Yang,Min Wang,Lei Wang Catal. Sci. Technol. 2014 4 1979
-
10. Nitrenium ions. Part 4.1 Reactivity and crystal structure of 1-methyl-2-phenyl-3-N-benzoyloxyindole iminium perchlorate and reactivity of N,N-dimethylamino-p-N-benzoyloxyaniline nitrenium chloride with 2-phenylindoleLucedio Greci,Monica Rossetti,Roberta Galeazzi,Pierluigi Stipa,Paolo Sgarabotto,Pietro Cozzini J. Chem. Soc. Perkin Trans. 2 1998 2683
1H-Indole,2,3-dihydro-2-phenyl-に関する追加情報
Comprehensive Analysis of 1H-Indole,2,3-dihydro-2-phenyl- (CAS No. 26216-91-1): Properties, Applications, and Industry Trends
The chemical compound 1H-Indole,2,3-dihydro-2-phenyl- (CAS No. 26216-91-1) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Structurally, it belongs to the indole derivatives family, a class of compounds known for their diverse biological activities. The presence of a phenyl group at the 2-position of the dihydroindole core enhances its potential as a building block for drug discovery and material science applications.
In recent years, the demand for indole-based compounds has surged due to their role in developing innovative therapeutics. Researchers are particularly interested in 1H-Indole,2,3-dihydro-2-phenyl- for its potential as a precursor in synthesizing central nervous system (CNS) drugs. Its molecular framework aligns with the structural requirements for modulating neurotransmitter pathways, making it a candidate for addressing conditions like anxiety and depression—topics frequently searched in health forums and academic databases.
From a synthetic chemistry perspective, CAS No. 26216-91-1 offers versatility. Its hydrogenation-ready indole ring allows for selective functionalization, a feature highly valued in medicinal chemistry. Laboratories optimizing green synthesis methods often explore this compound due to its compatibility with catalytic reduction techniques, a trending topic in sustainable chemistry discussions. This aligns with the growing industry focus on eco-friendly production, as evidenced by frequent searches for "green synthesis of heterocycles" in scientific literature.
The compound's physicochemical properties—including its moderate lipophilicity and stable crystalline form—make it suitable for formulation studies. These characteristics are critical for drug delivery systems, another hot topic in pharmaceutical R&D circles. Notably, its melting point and solubility profile frequently appear in patent applications related to oral dosage forms, reflecting industry demand for such data.
Beyond pharmaceuticals, 1H-Indole,2,3-dihydro-2-phenyl- finds niche applications in material science. Its conjugated system enables potential use in organic semiconductors, a field experiencing rapid growth due to interest in flexible electronics. This connection to emerging technologies explains why search queries like "indole derivatives in OLEDs" have increased by 120% in the past two years according to academic search engine metrics.
Quality control of CAS No. 26216-91-1 remains a priority for manufacturers. Advanced analytical techniques such as HPLC-UV and LC-MS are routinely employed to verify purity levels exceeding 98%, a standard requirement for research-grade chemicals. These protocols address the reproducibility crisis in scientific research—a frequently discussed issue in peer-reviewed journals and scientific conferences.
The global market for indole derivatives like 2,3-dihydro-2-phenyl-1H-indole is projected to grow at 6.2% CAGR through 2030, driven by expanding contract research organizations and generic drug development. This growth trajectory mirrors search trends showing increased interest in "specialty chemicals market analysis" among industry analysts and investment researchers.
From a regulatory standpoint, proper handling of 1H-Indole,2,3-dihydro-2-phenyl- requires standard laboratory safety measures. While not classified as hazardous under major chemical safety regulations, its storage conditions (typically 2-8°C under inert atmosphere) are commonly searched by laboratory technicians and inventory managers in GMP facilities.
Innovative applications continue to emerge for this compound, particularly in combinatorial chemistry libraries. Its structural features make it valuable for developing molecular probes used in high-throughput screening—a technique gaining prominence in drug discovery pipelines. This explains the rising frequency of searches combining "indole scaffold" with "fragment-based drug design" in scientific databases.
As research progresses, the scientific community maintains strong interest in CAS No. 26216-91-1 derivatives. Recent structure-activity relationship (SAR) studies explore modifications to its phenyl substituent, aiming to optimize bioavailability and target selectivity. These investigations respond to the pharmaceutical industry's need for next-generation therapeutics, a subject generating substantial discussion in R&D webinars and investor briefings.
26216-91-1 (1H-Indole,2,3-dihydro-2-phenyl-) 関連製品
- 90874-56-9(2,5-Dimethyl-2,3-dihydro-1H-indole)
- 6872-06-6(2-Methylindoline)
- 1187037-89-3(ethyl 2-(3-(4-(3-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate)
- 2172009-23-1(2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylformamido}oxy)-3-methoxypropanoic acid)
- 10035-62-8(Biliverdine Dimethyl Ester)
- 860692-52-0(4-Acetamido-2-sulfanylbenzoic acid)
- 1225956-31-9(1,4-Dichloro-2-(difluoromethoxy)benzene)
- 898415-48-0(N'-(2-cyanophenyl)-N-{2-1-(4-methoxybenzenesulfonyl)piperidin-2-ylethyl}ethanediamide)
- 1142211-15-1(2,4-Dihydroxy-3-methylbenzohydrazide)
- 286836-79-1(Methyl 7-bromo-1-benzofuran-5-carboxylate)




